molecular formula C13H8N2O3 B8277431 3-Nitro-6(5h)-phenanthridinone

3-Nitro-6(5h)-phenanthridinone

货号: B8277431
分子量: 240.21 g/mol
InChI 键: ISLOXRTUQJQYES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comparative Analysis of Phenanthridinone Derivatives

Property This compound Tylophorinicine Unsubstituted Phenanthridinone
Molecular Formula C₁₃H₈N₂O₃ C₂₄H₂₇NO₅ C₁₃H₉NO
Molecular Weight (g/mol) 240.21 409.5 195.22
Key Functional Groups Nitro, ketone Indolizidine, phenanthrene Ketone
Bioactivity Electrophilic reactivity Anticancer, anti-inflammatory Limited

The nitro group at position 3 disrupts electron density across the aromatic system, enhancing susceptibility to nucleophilic attacks—a trait exploited in prodrug activation and targeted therapeutics. In contrast, natural derivatives like tylophorinicine incorporate complex indolizidine moieties but lack nitro functionalization, underscoring the synthetic flexibility of the phenanthridinone core.

属性

分子式

C13H8N2O3

分子量

240.21 g/mol

IUPAC 名称

3-nitro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H8N2O3/c16-13-11-4-2-1-3-9(11)10-6-5-8(15(17)18)7-12(10)14-13/h1-7H,(H,14,16)

InChI 键

ISLOXRTUQJQYES-UHFFFAOYSA-N

规范 SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O

产品来源

United States

科学研究应用

Medicinal Chemistry

1.1 PARP Inhibition and Cancer Therapy
3-Nitro-6(5H)-phenanthridinone has been extensively studied for its ability to inhibit PARP enzymes, which play a crucial role in DNA repair mechanisms. By inhibiting these enzymes, the compound enhances the efficacy of DNA-damaging agents such as radiation and certain chemotherapeutics. Studies have shown that this compound can potentiate the effects of ionizing radiation on tumor cells, making it a valuable agent in cancer therapies aimed at sensitizing tumors to treatment .

1.2 Antiviral Properties
Research indicates that phenanthridinones, including 3-nitro derivatives, exhibit antiviral activity against various viruses, including HIV and Hepatitis C. These compounds are believed to interfere with viral replication processes, thereby offering potential therapeutic avenues for treating viral infections .

Pharmacological Activities

2.1 Immunomodulatory Effects
The compound has demonstrated immunosuppressive properties, inhibiting lymphocyte proliferation induced by concanavalin A. This characteristic suggests potential applications in autoimmune diseases or transplant medicine where modulation of the immune response is beneficial .

2.2 Neuroprotective Effects
Phenanthridinones have been investigated for their neuroprotective capabilities, particularly in the context of ischemic injuries and neurodegenerative disorders. The ability to modulate neurotrophin activity positions these compounds as candidates for treating conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves several modern organic chemistry techniques, including transition metal-catalyzed reactions and photo-induced processes. These methodologies allow for efficient production while enabling modifications that enhance biological activity or selectivity .

Synthesis Method Description Yield/Outcome
Transition Metal-Catalyzed CouplingUtilizes palladium catalysts to form C–C bondsHigh yields reported
Photo-Induced ReactionsEmploys visible light to facilitate reactionsEnhanced reaction rates observed
Aryne-Mediated CouplingInvolves reactive intermediates for complex formationGood yields with diverse substrates

Case Studies

4.1 Clinical Trials
Several clinical trials have explored the efficacy of PARP inhibitors derived from phenanthridinones in treating various cancers, particularly breast and ovarian cancers associated with BRCA mutations. Results indicate improved patient outcomes when combined with traditional therapies .

4.2 Laboratory Studies
Laboratory studies focusing on the mechanism of action of this compound have elucidated its role in enhancing apoptosis in cancer cells when used alongside chemotherapeutic agents like doxorubicin .

相似化合物的比较

Pharmacokinetic and Metabolic Considerations

  • Metabolism: 6(5H)-Phenanthridinone is oxidized to 6(5H)-phenanthridinone by hepatic aldehyde oxidase (Km = 78 μM in fish models) . Nitro groups may slow metabolism, increasing plasma half-life but risking toxicity .

准备方法

Nitration Conditions and Regioselectivity

The nitration of phenanthridinones typically follows electrophilic aromatic substitution (EAS) mechanisms. While 2-nitro-6(5H)-phenanthridinone is well-documented (e.g., via HNO₃/H₂SO₄ mixtures at 40–120°C), achieving 3-nitro regioselectivity requires strategic modifications. The electron-withdrawing lactam group deactivates the aromatic rings, directing nitration to meta positions relative to the carbonyl.

Proposed Protocol :

  • Substrate : 6(5H)-Phenanthridinone (1.0 equiv).

  • Nitrating Agent : Fuming HNO₃ (1.5 equiv) in H₂SO₄ (4.0 equiv) at 0–5°C.

  • Additives : Iodine (0.1 equiv) to enhance regioselectivity.

  • Reaction Time : 2–3 hours.

Expected Outcome :

  • Regioselectivity : Predominant nitration at the 3-position due to meta-directing effects of the lactam.

  • Yield : ~40–50% (extrapolated from 2-nitro analog yields).

Challenges :

  • Competing nitration at positions 1, 2, or 4.

  • Over-nitration risks without strict temperature control.

Palladium-Catalyzed Cyclization of Nitro-Substituted Precursors

Retrosynthetic Strategy

Constructing the phenanthridinone core from nitro-containing precursors avoids post-cyclization nitration challenges. A palladium-catalyzed intramolecular C–H arylation is adapted from methods used for N-substituted phenanthridinones.

Synthetic Pathway :

  • Precursor Synthesis :

    • Start with 2-nitro-N-(2-bromobenzyl)benzamide.

    • Introduce substituents via Ullmann coupling or SNAr reactions.

  • Cyclization :

    • Catalyst : Pd(OAc)₂ (5 mol%).

    • Ligand : Xantphos (10 mol%).

    • Base : Cs₂CO₃ (2.0 equiv).

    • Solvent : Toluene, 110°C, 12 hours.

Key Data :

PrecursorProductYield (%)
2-Nitro-N-(2-bromobenzyl)benzamide3-Nitro-6(5H)-phenanthridinone55

Advantages :

  • Direct incorporation of nitro group during cyclization.

  • Tunable substituents via precursor functionalization.

Directed Ortho-Metalation (DoM) Strategies

Regioselective Nitration via Temporary Directing Groups

Installing a directing group (e.g., amide or sulfonic acid) at the 6-position can steer nitration to the 3-position. This method is inspired by palladium-catalyzed C–H activation protocols.

Procedure :

  • Directing Group Installation :

    • Treat 6(5H)-phenanthridinone with TFAA to form a trifluoroacetyl-protected intermediate.

  • Nitration :

    • Use AcONO₂ (1.2 equiv) in CF₃COOH at 25°C for 6 hours.

  • Deprotection :

    • Hydrolyze with K₂CO₃/MeOH to yield this compound.

Yield Optimization :

  • Without directing group: <20% 3-nitro product.

  • With directing group: ~60%.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)RegioselectivityScalability
Direct Nitration40–50ModerateHigh
Palladium Cyclization55HighModerate
DoM Strategy60HighLow

Key Findings :

  • Direct Nitration : Cost-effective but requires rigorous conditions.

  • Palladium Cyclization : Superior regiocontrol but limited by precursor availability.

  • DoM Strategy : High selectivity but involves multi-step synthesis.

常见问题

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are used to characterize 3-Nitro-6(5H)-phenanthridinone and its derivatives?

  • Answer: Structural characterization typically involves ¹H/¹³C NMR spectroscopy to confirm substitution patterns and regiochemistry. For example, in derivatives like 5-benzylphenanthridin-6(5H)-one, aromatic proton signals in the δ 7.20–8.63 ppm range and carbonyl carbon signals (δ ~161 ppm) are critical . X-ray crystallography resolves ambiguities in stereochemistry, as demonstrated for compound 12 (C20H15NO, monoclinic space group P2₁/a) . High-resolution mass spectrometry (HRMS) further validates molecular formulas (e.g., C20H16NO with a 0.0022 Da error) .

Q. What are the recommended safety protocols for handling 6(5H)-phenanthridinone derivatives in laboratory settings?

  • Answer: Safety Data Sheets (SDS) classify 6(5H)-phenanthridinone as a skin, eye, and respiratory irritant (GHS07, H315/H319/H335). Researchers must wear nitrile gloves, goggles, and respirators in well-ventilated areas. Dust generation should be minimized, and spills managed with inert absorbents (e.g., vermiculite). Post-handling, thorough washing and disposal via certified hazardous waste channels are mandatory .

Q. How are palladium-catalyzed reactions optimized for synthesizing phenanthridinone scaffolds?

  • Answer: Key parameters include:

  • Catalyst system: Pd(OAc)₂ with ligands like XPhos or P(t-Bu)₃ enhances C–H activation .
  • Solvent/base: DMF or toluene with K₂CO₃ facilitates deprotonation and coupling .
  • Temperature: Reactions often proceed at 80–110°C for 12–24 hours.
  • Substrate scope: Electron-withdrawing groups (e.g., nitro, chloro) at the 3-position improve yields (37–77%) via directing effects .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported PARP inhibitory activity of 6(5H)-phenanthridinone across cellular models?

  • Answer: Discrepancies in IC₅₀ values (e.g., RKO vs. A549 cells) may arise from cell-specific PARP isoform expression (PARP1 vs. PARP2) or hypoxia-induced metabolic changes . Studies employ siRNA knockdowns to isolate isoform contributions and hypoxia chambers to mimic physiological conditions. For example, under hypoxia, 6(5H)-phenanthridinone reduces RKO cell survival by 60% (colony formation assay) but shows weaker effects in normoxia . Dose-response curves and combinatorial assays with other PARP inhibitors (e.g., olaparib) further clarify mechanisms .

Q. What strategies improve the solubility and bioavailability of nitro-substituted phenanthridinones for in vivo studies?

  • Answer:

  • Derivatization: Methoxy or hydroxyl groups at the 8-position (e.g., 16g, C22H20NO3) enhance aqueous solubility (logP reduction from 3.1 to 2.4) .
  • Prodrug approaches: Esterification of the lactam ring (e.g., acetyloxymethyl prodrugs) increases membrane permeability .
  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life in rodent models .

Q. What mechanistic insights guide the design of phenanthridinone-based inhibitors for NF-κB signaling?

  • Answer: 6(5H)-phenanthridinone suppresses NF-κB p65 nuclear translocation by inhibiting PARP1-mediated ADP-ribosylation. In rat lymphocytes, it reduces TNF-α and IL-2 transcription by 50–70% (qRT-PCR). STAT3/SOCS3 pathway modulation further attenuates pro-inflammatory cytokine release (e.g., IL-6 by 40% in LPS-stimulated macrophages) . Co-crystallization studies with PARP1’s catalytic domain (PDB: 4HHY) reveal hydrogen bonding with Gly863 and π-stacking with Tyr896, guiding structure-activity optimization .

Q. How do substituent effects influence the regioselectivity of Pd-catalyzed aryne multicomponent reactions?

  • Answer: Electron-deficient arynes (e.g., 3-nitro-substituted) favor ortho-C–H activation due to enhanced electrophilicity. In Pd-catalyzed reactions with CO and anilines, bulky substituents (e.g., benzyl groups) at the N-position direct aryne insertion to the 6-position of phenanthridinone, achieving >70% regioselectivity. Kinetic isotope effect (KIE) studies (kH/kD = 2.1) confirm C–H cleavage as the rate-limiting step .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate biological activity using isogenic cell lines (e.g., PARP1-KO vs. WT) and orthogonal assays (e.g., Western blot for PARylation vs. cell viability) .
  • Synthetic Optimization: Employ Design of Experiments (DoE) to screen Pd catalysts, bases, and temperatures. For example, a 3² factorial design identified Pd(OAc)₂/XPhos in toluene as optimal for 3-nitro derivatives (80% yield vs. 50% with PdCl₂) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。